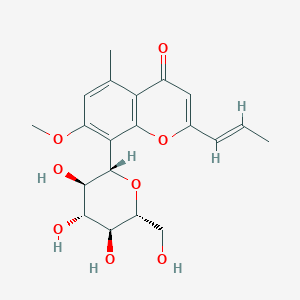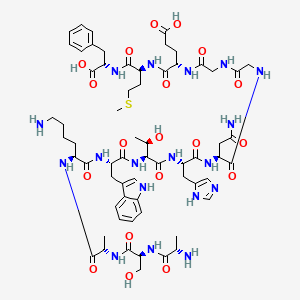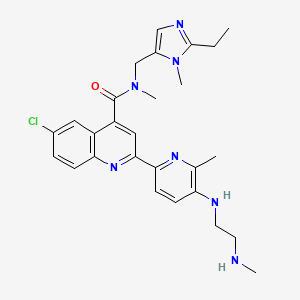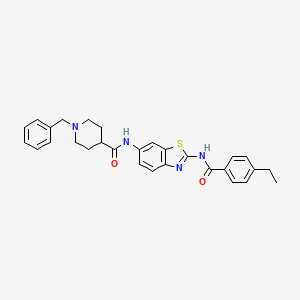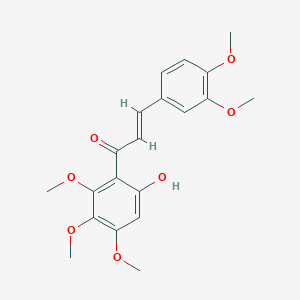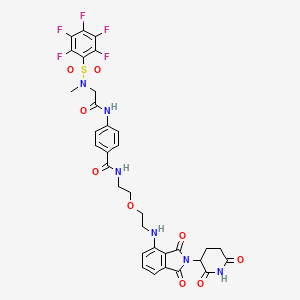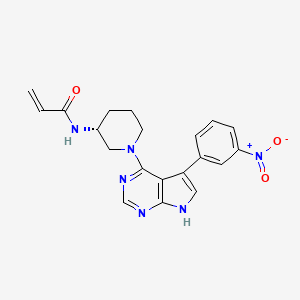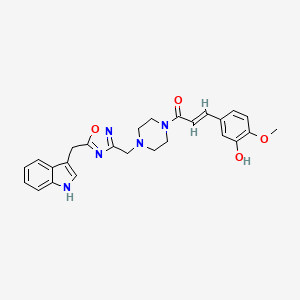
Nrf2 activator-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nrf2 activator-9 is a compound that activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation. By activating Nrf2, this compound enhances the expression of various cytoprotective genes, providing protection against cellular damage caused by reactive oxygen species and other stressors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nrf2 activator-9 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a nitrogen heterocyclic scaffold, which is then functionalized with various substituents to achieve the desired activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient production. Quality control measures, including chromatography and spectroscopy, are used to verify the purity and identity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nrf2 activator-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that further enhance its activity.
Reduction: Reduction reactions can modify the functional groups on the compound, altering its reactivity.
Substitution: Substitution reactions can introduce different substituents, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperature, pressure, and pH to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted analogs. These products can exhibit different levels of activity and selectivity, making them valuable for further research and development .
Scientific Research Applications
Nrf2 activator-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study oxidative stress and redox biology.
Biology: Investigated for its role in cellular defense mechanisms and gene expression.
Medicine: Explored for its potential therapeutic effects in diseases characterized by oxidative stress and inflammation, such as neurodegenerative diseases and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Nrf2 pathway .
Mechanism of Action
Nrf2 activator-9 exerts its effects by engaging with the Nrf2 pathway. The compound detaches Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of target genes, leading to the transcription of cytoprotective genes. These genes encode for enzymes involved in detoxification, antioxidant defense, and anti-inflammatory responses .
Comparison with Similar Compounds
Nrf2 activator-9 is unique compared to other Nrf2 activators due to its specific structure and activity profile. Similar compounds include:
Sulforaphane: A natural compound found in cruciferous vegetables that also activates the Nrf2 pathway.
Curcumin: A polyphenol from turmeric with Nrf2-activating properties.
Resveratrol: A compound found in grapes and red wine that activates Nrf2 and has antioxidant effects
This compound stands out due to its synthetic origin and potential for targeted modifications to enhance its activity and selectivity.
Properties
Molecular Formula |
C26H27N5O4 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-[4-[[5-(1H-indol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H27N5O4/c1-34-23-8-6-18(14-22(23)32)7-9-26(33)31-12-10-30(11-13-31)17-24-28-25(35-29-24)15-19-16-27-21-5-3-2-4-20(19)21/h2-9,14,16,27,32H,10-13,15,17H2,1H3/b9-7+ |
InChI Key |
CJJKTGLUMJMDJD-VQHVLOKHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)CC3=NOC(=N3)CC4=CNC5=CC=CC=C54)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)CC3=NOC(=N3)CC4=CNC5=CC=CC=C54)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)
![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)
![[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)
